dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)
CAS No.: 67906-22-3
Cat. No.: VC18448814
Molecular Formula: C32H28CoLi2N8O10S2
Molecular Weight: 821.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67906-22-3 |
|---|---|
| Molecular Formula | C32H28CoLi2N8O10S2 |
| Molecular Weight | 821.6 g/mol |
| IUPAC Name | dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) |
| Standard InChI | InChI=1S/2C16H16N4O5S.Co.2Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);;;/q;;+2;2*+1/p-4 |
| Standard InChI Key | XJZRPPBVZJTGKI-UHFFFAOYSA-J |
| Canonical SMILES | [Li+].[Li+].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].[Co+2] |
Introduction
Chemical Structure and Composition
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| CAS No. | 67906-22-3 |
| Molecular Formula | C₃₂H₂₈CoLi₂N₈O₁₀S₂ |
| Molecular Weight | 821.6 g/mol |
| IUPAC Name | Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) |
| Key Functional Groups | Sulfonylphenolate, diazenyl, anilino |
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves three primary stages:
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Ligand Preparation:
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The diazenyl group is introduced via diazotization of an aniline derivative, followed by coupling with a β-diketone precursor (1,3-dioxobutan-2-yl).
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Sulfonation of the phenolic group yields the sulfonylphenolate moiety.
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Metal Coordination:
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The preformed ligand is reacted with cobalt(II) salts (e.g., CoCl₂) under inert conditions to prevent oxidation to Co(III).
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Lithium bases (e.g., LiOH) deprotonate acidic groups, facilitating ligand binding and charge balance.
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Purification:
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Column chromatography or recrystallization isolates the pure complex, with NMR and mass spectrometry verifying structural integrity.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Generates diazonium intermediate |
| Coupling | β-diketone, NaOH, RT | Forms diazenyl linkage |
| Sulfonation | H₂SO₄, SO₃, 50°C | Introduces sulfonyl group |
| Coordination | CoCl₂·6H₂O, LiOH, N₂ atmosphere | Binds cobalt and stabilizes complex |
Characterization and Analytical Data
Spectroscopic Techniques
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NMR Spectroscopy:
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Mass Spectrometry:
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High-resolution ESI-MS exhibits a molecular ion peak at m/z 821.6, consistent with the molecular formula.
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Electronic Properties
Density functional theory (DFT) calculations on analogous cobalt complexes reveal:
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HOMO-LUMO Gap: ~3.1 eV, indicative of semiconducting behavior .
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LMCT Transitions: Absorption bands at 450–512 nm arise from charge transfer between ligand orbitals and cobalt’s d-orbitals, enabling colorimetric sensing .
Comparative Analysis with Related Cobalt Complexes
Table 3: Comparison with Analogous Cobalt Complexes
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